

# Application Notes and Protocols: Mthfd2-IN-1 in 3D Spheroid and Organoid Cultures

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway frequently upregulated in cancer to meet the high demand for nucleotides and other biosynthetic precursors.[1][2][3] MTHFD2 is highly expressed in various tumors while having low to undetectable levels in most normal adult tissues, making it an attractive therapeutic target.[2][4] **Mthfd2-IN-1** is a representative small molecule inhibitor designed to target the enzymatic activity of MTHFD2, thereby disrupting cancer cell metabolism and proliferation.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately recapitulate the complex microenvironment of in vivo tumors compared to traditional 2D cell cultures.[5][6] These models are invaluable for assessing the efficacy and mechanism of action of anti-cancer compounds like **Mthfd2-IN-1**. These application notes provide detailed protocols for utilizing **Mthfd2-IN-1** in 3D spheroid and organoid cultures to evaluate its anti-tumor effects.

## **Quantitative Data Summary**

The following tables summarize the inhibitory effects of MTHFD2 inhibitors on various cancer cell lines. While specific data for "**Mthfd2-IN-1**" is not available in the public domain, the data for structurally and functionally similar MTHFD2 inhibitors serve as a valuable reference.



Inhibitor	Cell Line	Assay Type	IC50 Value	Reference
MTHFD2 Inhibitor [I]	H1299 (Lung Cancer)	Cell Proliferation	< 20 μΜ	[7]
MTHFD2 Inhibitor [I]	H441 (Lung Cancer)	Cell Proliferation	< 20 μΜ	[7]
LY345899	Colorectal Cancer Cells	Tumor Growth	Not Specified	[8]
TH7299	MTHFD2 Enzyme	Biochemical	254 nM	[1]
TH7299	MTHFD2L Enzyme	Biochemical	126 nM	[1]
TH7299	MTHFD1DC Enzyme	Biochemical	89 nM	[1]

Table 1: Inhibitory Concentration (IC50) of MTHFD2 Inhibitors

Cell Line	Culture Condition	Effect of MTHFD2 Knockdown/Inhibiti on	Reference
Colorectal Cancer	3D Spheroid	Decreased sphere formation ability	[8]
Lung Cancer	3D Spheroid	Inhibition of colony formation	[7]
Breast Cancer	Not Specified	Affected cell proliferation and induced apoptosis	[8]
Renal Cell Carcinoma	2D Culture	Decreased cell proliferation, migration, and invasion	[8]



Table 2: Effects of MTHFD2 Inhibition/Knockdown in Different Cancer Models

## **Signaling Pathway**

MTHFD2 plays a critical role in cellular metabolism, which is intricately linked to major signaling pathways controlling cell growth and proliferation. The mTORC1 pathway, a central regulator of cell growth, has been shown to upregulate MTHFD2 expression to support de novo purine synthesis.[9][10][11] Inhibition of MTHFD2 can lead to a depletion of purine pools, which in turn can impact mTORC1 signaling and induce replication stress.[9][10]



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Caption: MTHFD2 signaling pathway and the inhibitory action of Mthfd2-IN-1.

## **Experimental Protocols**

## Protocol 1: 3D Spheroid Formation and Mthfd2-IN-1 Treatment

This protocol describes the generation of tumor spheroids using the liquid overlay technique and subsequent treatment with **Mthfd2-IN-1** to assess its effect on spheroid growth.

Materials:



- Cancer cell line of interest (e.g., HCT116, A549)
- Complete cell culture medium
- Mthfd2-IN-1 (stock solution in DMSO)
- Ultra-low attachment (ULA) 96-well round-bottom plates
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Cell counting solution (e.g., Trypan Blue)
- Humidified incubator (37°C, 5% CO2)
- Microplate reader
- CellTiter-Glo® 3D Cell Viability Assay kit

#### Procedure:

- Cell Preparation: Culture cells in a T-75 flask to 70-80% confluency. Wash cells with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in complete medium and perform a cell count.
- Spheroid Seeding: Dilute the cell suspension to the desired concentration (e.g., 1,000-5,000 cells/100  $\mu$ L). Seed 100  $\mu$ L of the cell suspension into each well of a ULA 96-well round-bottom plate. Centrifuge the plate at a low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation at the bottom of the wells.
- Spheroid Formation: Incubate the plate in a humidified incubator for 2-4 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.
- Mthfd2-IN-1 Treatment: Prepare serial dilutions of Mthfd2-IN-1 in complete medium from the stock solution. The final DMSO concentration should be kept below 0.1%.

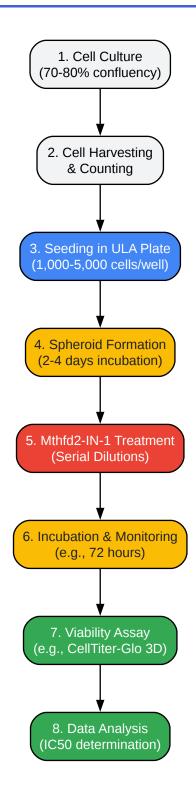
## Methodological & Application





- Carefully remove 50 μL of the old medium from each well and add 50 μL of the medium containing the desired concentration of Mthfd2-IN-1 or vehicle control (medium with the same percentage of DMSO).
- Incubation and Monitoring: Incubate the treated spheroids for the desired period (e.g., 72 hours). Monitor spheroid morphology and size daily using a microscope equipped with a camera.
- Viability Assay: At the end of the treatment period, assess spheroid viability using the CellTiter-Glo® 3D assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
- Data Analysis: Measure the luminescence using a microplate reader. Normalize the data to the vehicle-treated control group and plot the dose-response curve to determine the IC50 value of Mthfd2-IN-1.





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Caption: Experimental workflow for 3D spheroid formation and drug treatment.



# Protocol 2: Organoid Culture and Mthfd2-IN-1 Viability Assay

This protocol outlines the treatment of established patient-derived or cell line-derived organoids with **Mthfd2-IN-1**.

#### Materials:

- Established organoid culture (e.g., colorectal, pancreatic)
- Basement membrane matrix (e.g., Matrigel®)
- Organoid culture medium
- Mthfd2-IN-1 (stock solution in DMSO)
- 96-well flat-bottom plates
- · Cell recovery solution
- 3D cell viability assay kit (e.g., CellTiter-Glo® 3D)
- Humidified incubator (37°C, 5% CO2)
- Microscope

#### Procedure:

- Organoid Passaging and Seeding: Harvest mature organoids from culture. Mechanically or enzymatically dissociate them into small fragments.
- Resuspend the organoid fragments in the basement membrane matrix on ice.
- Plate 20-50 μL droplets of the organoid-matrix suspension into the center of the wells of a pre-warmed 96-well plate.
- Polymerize the matrix by incubating the plate at 37°C for 15-30 minutes.

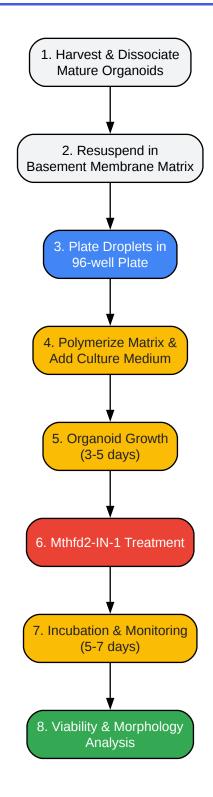
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- Gently add 100 μL of complete organoid culture medium to each well. Culture the organoids for 3-5 days to allow for stabilization and growth.
- Mthfd2-IN-1 Treatment: Prepare serial dilutions of Mthfd2-IN-1 in organoid culture medium.
- Replace the existing medium with 100 μL of medium containing the desired concentrations of Mthfd2-IN-1 or vehicle control.
- Incubation and Analysis: Incubate the organoids for a defined period (e.g., 5-7 days). Monitor organoid morphology, size, and budding capacity using brightfield microscopy.
- Viability Assessment: At the endpoint, measure organoid viability using a 3D-compatible cell viability assay. For ATP-based assays like CellTiter-Glo® 3D, follow the manufacturer's protocol, ensuring complete lysis of the organoids within the matrix.
- Data Interpretation: Analyze the data to determine the effect of Mthfd2-IN-1 on organoid viability and calculate the IC50 value. Morphological changes such as reduced size, loss of budding structures, and increased fragmentation can also be quantified as a measure of drug efficacy.





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